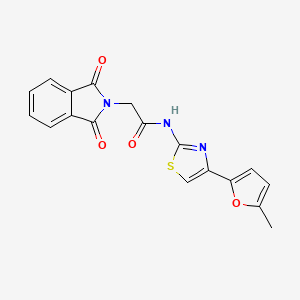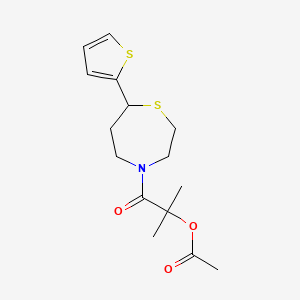
3-Cyclopropoxy-4-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Cyclopropoxy-4-nitrobenzaldehyde” is a chemical compound with the CAS Number: 1243316-30-4 . It has a molecular weight of 207.19 . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for “3-Cyclopropoxy-4-nitrobenzaldehyde” is 3-(cyclopropyloxy)-4-nitrobenzaldehyde . The InChI code for the compound is 1S/C10H9NO4/c12-6-7-1-4-9(11(13)14)10(5-7)15-8-2-3-8/h1,4-6,8H,2-3H2 .
Physical And Chemical Properties Analysis
“3-Cyclopropoxy-4-nitrobenzaldehyde” is a powder and it’s stored at a temperature of 4 degrees Celsius .
Applications De Recherche Scientifique
Organocatalysis and Asymmetric Synthesis
3-Cyclopropoxy-4-nitrobenzaldehyde has been investigated in the context of organocatalyzed asymmetric synthesis. For instance, valine dipeptide organocatalysts, containing a primary amine group and two amide units, have been developed for the direct asymmetric aldol reaction of 4-nitrobenzaldehyde derivatives, yielding products with moderate to high enantio- and diastereoselectivities in brine conditions. This highlights its utility in generating chiral molecules, a crucial aspect of pharmaceutical chemistry (Huang et al., 2011).
Synthesis of Cyclopropane and Aziridine Derivatives
Research has shown that in the presence of phosphite or phosphine, reactions involving nitrobenzaldehyde derivatives proceed smoothly to give cyclopropane derivatives in high yields. This process underscores the compound's role in synthesizing cyclopropane-based frameworks, essential in medicinal chemistry for their biological activity (Xu‐Guang Liu et al., 2010).
Chemoselective Hydrogenations
The compound has been evaluated for its behavior in chemoselective hydrogenations, where certain catalyst precursors showed selectivity towards reducing specific functional groups over others, such as –CHO over –NO2. This selectivity is pivotal for fine chemical synthesis, where controlling the functional group transformation is required (Indra et al., 2011).
Heterocyclic Compound Synthesis
The molecule also serves as a precursor in the synthesis of heterocyclic compounds. For example, it has been used in microwave-assisted syntheses to create complex heterocyclic structures, demonstrating its versatility in facilitating rapid synthetic routes towards bioactive molecules (Ziqiang Tang et al., 2006).
Rate Acceleration in Organic Reactions
Its derivatives have been shown to significantly accelerate the rate of the Baylis-Hillman reaction in aqueous media, leading to higher yields and lower reaction temperatures. Such findings are beneficial for developing more efficient and environmentally friendly synthetic pathways (Cai et al., 2002).
Safety And Hazards
Propriétés
IUPAC Name |
3-cyclopropyloxy-4-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-6-7-1-4-9(11(13)14)10(5-7)15-8-2-3-8/h1,4-6,8H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMNOBMZKCZKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropoxy-4-nitrobenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

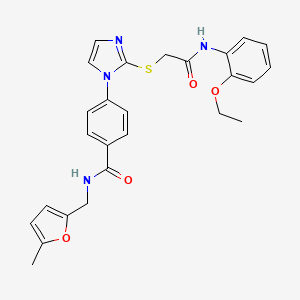
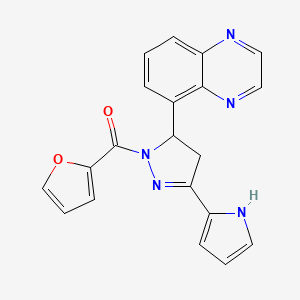

![N-{1-({2-[(4-fluorophenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2680570.png)
![3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2680572.png)
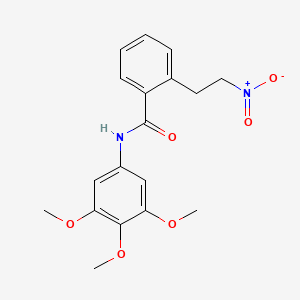
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2680576.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide](/img/structure/B2680579.png)


